molecular formula C20H25N7O4 B11680426 (4,6-Dimorpholino-s-triazin-2-yl)-methyl-(piperonylideneamino)amine

(4,6-Dimorpholino-s-triazin-2-yl)-methyl-(piperonylideneamino)amine

Cat. No.: B11680426
M. Wt: 427.5 g/mol
InChI Key: HCPGMEYSYAMBNF-FYJGNVAPSA-N
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Description

2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLHYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a methylidene group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLHYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple stepsThe triazine ring is then synthesized and coupled with the previously formed intermediates under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLHYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLHYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLHYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLHYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZINE
  • 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLHYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-4-YL)-1,3,5-TRIAZINE

Uniqueness

The uniqueness of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-METHYLHYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-methyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H25N7O4/c1-25(21-13-15-2-3-16-17(12-15)31-14-30-16)18-22-19(26-4-8-28-9-5-26)24-20(23-18)27-6-10-29-11-7-27/h2-3,12-13H,4-11,14H2,1H3/b21-13+

InChI Key

HCPGMEYSYAMBNF-FYJGNVAPSA-N

Isomeric SMILES

CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/N=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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